Methyl 5-amino-2,4-dihydroxy-benzoate
Description
Contextualization of Benzoic Acid Derivatives as Versatile Synthetic Intermediates
Benzoic acid and its derivatives are fundamental precursors in the synthesis of a multitude of organic compounds. unimas.mynist.gov The aromatic ring can undergo electrophilic substitution reactions, while the carboxylic acid group can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This reactivity makes benzoic acid derivatives essential starting materials for the production of pharmaceuticals, agrochemicals, dyes, and polymers. hmdb.ca The ability to introduce a wide range of substituents onto the benzene (B151609) ring allows for the fine-tuning of steric and electronic properties, enabling the targeted synthesis of complex molecular architectures.
Overview of Strategic Importance of Phenolic Aminobenzoates in Chemical Synthesis
Phenolic aminobenzoates are a subclass of benzoic acid derivatives that contain both a hydroxyl (-OH) and an amino (-NH2) group attached to the benzene ring. This combination of functional groups is of significant strategic importance in organic synthesis. The hydroxyl group can act as a directing group in electrophilic aromatic substitution and can be converted into an ether or ester. The amino group, a strong activating group, also directs electrophilic substitution and can be readily acylated, alkylated, or diazotized to introduce further functionality. The presence of both groups on the same aromatic ring allows for a diverse range of selective chemical modifications, making phenolic aminobenzoates valuable intermediates in the synthesis of heterocyclic compounds, natural products, and biologically active molecules. chemicalbook.com
Scope and Research Significance of Methyl 5-amino-2,4-dihydroxy-benzoate in Contemporary Chemical Science
This compound is a specific phenolic aminobenzoate that has garnered attention as a versatile synthetic intermediate. Its structure, featuring two hydroxyl groups, an amino group, and a methyl ester, presents multiple reactive sites for chemical modification. This multi-functionality allows it to serve as a scaffold for the construction of more complex molecules.
Recent research has demonstrated the utility of this compound in the synthesis of various derivatives. For instance, it can be readily acylated at the amino group to form amides. One notable example is its reaction with isobutyric anhydride (B1165640) to produce Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate. researchgate.net Similarly, it reacts with 4-nitrobenzoyl chloride to yield Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. researchgate.net These reactions highlight the nucleophilic character of the amino group and its availability for forming new carbon-nitrogen bonds.
The planarity of the this compound core, as observed in the crystal structures of its derivatives, is a significant feature. researchgate.netresearchgate.net This structural characteristic can influence the conformation and biological activity of the larger molecules synthesized from it. The continued exploration of the reactivity of this compound is expected to lead to the development of novel synthetic methodologies and the creation of new molecules with potential applications in medicinal chemistry and materials science.
Chemical Compound Information
| Compound Name |
| This compound |
| Benzoic acid |
| Isobutyric anhydride |
| Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate |
| 4-nitrobenzoyl chloride |
| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| CAS Number | 1435323-67-3 |
| SMILES | O=C(OC)C1=CC(N)=C(O)C=C1O |
| Topological Polar Surface Area (TPSA) | 92.78 Ų |
| logP | 0.4666 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 3 |
| Rotatable Bonds | 1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2,4-dihydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKJEDPAZXWTSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Methyl 5 Amino 2,4 Dihydroxy Benzoate
Reactivity Profiles of Amino and Hydroxyl Groups
The benzene (B151609) ring of Methyl 5-amino-2,4-dihydroxy-benzoate is highly activated due to the presence of three powerful electron-donating groups: an amino group (-NH₂) at the C5 position and two hydroxyl groups (-OH) at the C2 and C4 positions. These groups increase the electron density of the aromatic ring, making it highly susceptible to electrophilic attack. Conversely, the methyl carboxylate group (-COOCH₃) at C1 is an electron-withdrawing group that deactivates the ring.
The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The amino and hydroxyl groups are strong activating groups and are ortho, para-directors, while the methyl ester group is a deactivating, meta-director.
The cumulative effect of these groups makes the ring highly nucleophilic. The positions most susceptible to electrophilic attack are C3 and C6, which are activated by multiple electron-donating groups:
Position C3: This position is ortho to both the C2 and C4 hydroxyl groups and meta to the amino group.
Position C6: This position is ortho to the C5 amino group and para to the C2 hydroxyl group.
The strong activation provided by the -NH₂ and -OH groups overwhelmingly dictates the reaction pathways, making EAS a facile process. The precise outcome of a specific EAS reaction would depend on the nature of the electrophile and the reaction conditions, including potential steric hindrance effects.
The primary amino group at the C5 position possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This moiety readily participates in reactions with a variety of electrophiles. A prominent example of this reactivity is its acylation to form amides. This transformation is a key step in the synthesis of various derivatives of this compound. For instance, the amino group has been shown to react with acylating agents like acid anhydrides and acyl chlorides to produce the corresponding N-acylated products. nih.govnih.gov This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules.
The two phenolic hydroxyl groups at positions C2 and C4 significantly influence the molecule's properties and reactivity. These groups can act as proton donors (acidic character) and are also nucleophilic. Their presence is crucial for the formation of intricate hydrogen-bonding networks.
Crystal structure analyses have revealed that the hydroxyl groups participate in both intramolecular and intermolecular hydrogen bonds. nih.govnih.gov For example, an intramolecular hydrogen bond can form between the hydroxyl group at C4 and the nitrogen of the amino group (N—H···O), as well as between the hydroxyl group at C2 and the carbonyl oxygen of the ester group (O—H···O). nih.govnih.gov These interactions can influence the planarity and conformational stability of the molecule. Furthermore, the hydroxyl groups are capable of forming intermolecular hydrogen bonds, leading to the formation of one-dimensional or three-dimensional polymeric networks in the solid state. nih.govnih.gov The reactivity of phenolic compounds as radical scavengers is also a well-documented characteristic, with the number and position of hydroxyl groups playing a key role in this potential. nih.gov
Detailed Mechanistic Elucidation of Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing synthetic routes to novel compounds. Amidation of the amino group is a particularly well-studied transformation.
The nucleophilic amino group of this compound undergoes amidation with various acylating agents. This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride ion or carboxylate) yields the stable amide product.
This reaction has been successfully employed to synthesize derivatives for biological studies. nih.govnih.gov Specific examples include the reaction with isobutyric anhydride (B1165640) and 4-nitrobenzoyl chloride. nih.govnih.gov
Table 1: Examples of Amidation Reactions
| Acylating Agent | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Isobutyric anhydride | Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate | Dimethylformamide (DMF), 333 K, 3 h | nih.gov |
| 4-Nitrobenzoyl chloride | Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate | Dimethylformamide (DMF), 333 K, 3 h | nih.gov |
The choice of solvent can significantly impact the rate and efficiency of amidation reactions. In the documented syntheses of amide derivatives of this compound, dimethylformamide (DMF) was used as the solvent. nih.govnih.gov
DMF is a polar aprotic solvent. Its properties play a crucial role in the reaction mechanism:
Solubility: DMF is an excellent solvent for a wide range of organic compounds, ensuring that the reactants remain in the solution phase.
Mechanism Facilitation: As a polar aprotic solvent, DMF effectively solvates cations but does not strongly solvate anions or nucleophiles. This leaves the lone pair of the amino group relatively unencumbered and highly available for nucleophilic attack on the acylating agent, potentially increasing the reaction rate compared to protic solvents.
Thermal Stability: The reactions were conducted at an elevated temperature (333 K), and DMF is stable under these conditions, providing a suitable medium for the transformation. nih.govnih.gov
The use of DMF, therefore, provides a favorable environment for the nucleophilic acyl substitution to proceed efficiently, leading to high yields of the desired amide products.
Amidation Reactions of the Amino Group
Spectroscopic and X-ray Diffraction Analysis of Amide Derivatives
The structural characteristics of amide derivatives of this compound have been elucidated through single-crystal X-ray diffraction and spectroscopic methods. These analyses provide precise data on molecular geometry, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's reactivity.
One such derivative, Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate, crystallizes in a monoclinic system. nih.gov X-ray analysis reveals that the core methyl 5-amino-2,4-dihydroxybenzoate group is nearly planar. nih.gov In another derivative, Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate, the dihedral angle between the two aromatic rings is minimal, at approximately 4.58 (13)°, indicating a relatively flat conformation. nih.gov The planarity of the core structure and the orientation of the amide substituent are influenced by a network of intramolecular hydrogen bonds. nih.govnih.gov
Spectroscopic studies, in conjunction with X-ray diffraction, confirm the structural features. For instance, in related ortho-(4-tolylsulfonamido)benzamides, the non-equivalence of the amide protons, observed as distinct resonances in ¹H-NMR spectra, is attributed to the hindered rotation around the C(O)–NH₂ single bond. mdpi.comresearchgate.net This restricted rotation suggests a degree of double bond character, a feature that influences the molecule's conformational stability and reactivity. mdpi.com
Detailed crystallographic data for two amide derivatives are presented below.
Table 1: Crystallographic Data for Amide Derivatives of this compound
| Parameter | Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate nih.gov | Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate nih.gov |
|---|---|---|
| Chemical Formula | C₁₂H₁₅NO₅ | C₁₅H₁₂N₂O₇ |
| Formula Weight | 253.25 | 332.27 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 22.732 (4) | 13.0132 (10) |
| b (Å) | 8.2338 (16) | 7.3713 (6) |
| c (Å) | 14.743 (3) | 15.1118 (12) |
| **β (°) ** | 113.506 (9) | 99.193 (3) |
| **Volume (ų) ** | 2530.4 (9) | 1430.4 (2) |
| Z | 8 | 4 |
Cyclocondensation Reaction Mechanisms Involving Related Aminobenzoates
Cyclocondensation reactions are fundamental in synthesizing various heterocyclic compounds, and the mechanisms involving aminobenzoate-related structures have been a subject of computational investigation. These reactions typically proceed via nucleophilic attack followed by condensation, and the specific pathway can be influenced by thermodynamic versus kinetic control. beilstein-journals.org For example, in reactions between β-enaminodiketones and aromatic amidines, the initial step involves a nucleophilic attack on the ester carbonyl, leading to an amide intermediate, which suggests the reaction is thermodynamically controlled. beilstein-journals.org
Density Functional Theory (DFT) calculations have been employed to explore the reaction mechanisms of cyclocondensation reactions. nih.govresearchgate.net A study on the reaction between an ethyl acetate (B1210297) 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine, a related system involving amino-group reactivity, was investigated at the ωB97XD/6-311++G(d,p) computational level. nih.govresearchgate.net The exploration of the potential energy surface revealed three possible reaction channels. nih.govresearchgate.net
The analysis identified the most favorable reaction pathway based on energy barriers, leading to the main product in agreement with experimental observations. nih.govresearchgate.net Such computational studies utilize tools like Bond Evolution Theory (BET) to trace the flow of electron density and identify key chemical events, such as bond formation and cleavage, along the reaction coordinate. nih.govresearchgate.net
The characterization of transition states is critical for understanding reaction kinetics and mechanisms. In the computational study of the aforementioned cyclocondensation reaction, the transition states for each step along the most favorable pathway were located and characterized. nih.govresearchgate.net The mechanism was found to proceed through a series of steps, each with its own transition state (e.g., TS2-a, TS2-b, TS2-c). nih.govresearchgate.net
The analysis of these transition states involves examining their geometries and the imaginary frequencies corresponding to the reaction coordinate. The process along the first step (TS2-a) was described by a series of four structural stability domains (SSDs), while the subsequent steps involved five SSDs. nih.govresearchgate.net Key events characterized at the transition states include the formation of N-C bonds, the restoration of a nitrogen lone pair, and the eventual elimination of a water molecule. nih.govresearchgate.net
Diazotization and Azocoupling Reaction Mechanisms (as a model for amino reactivity)
The presence of a primary aromatic amine group on this compound makes it susceptible to diazotization. This reaction converts the primary aromatic amine into a diazonium salt, which is a versatile intermediate for synthesis. byjus.com The process generally involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. byjus.commasterorganicchemistry.com
The mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.commasterorganicchemistry.com The amine's nitrogen atom then acts as a nucleophile, attacking the electrophilic nitrosonium ion. masterorganicchemistry.com This is followed by a series of proton transfers and the elimination of a water molecule to yield the aryl diazonium ion. byjus.commasterorganicchemistry.com
The resulting diazonium salt can then undergo azocoupling reactions. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile, attacking an activated aromatic ring (the coupling component), such as a phenol (B47542) or another aniline. slideshare.net This reaction joins the two aryl groups via an azo (-N=N-) bridge, forming an azo compound. slideshare.net For aminobenzoic acids, side reactions such as hydroxylation can compete with the desired coupling process, particularly if the diazonium salt is sensitive to nucleophilic attack by water. scirp.org
Intramolecular Interactions and Their Influence on Reactivity
Hydrogen Bonding Networks within Derivatives
The reactivity and conformation of this compound and its derivatives are significantly influenced by intramolecular hydrogen bonding. X-ray diffraction studies on its amide derivatives have provided definitive evidence of these interactions. nih.govnih.gov
Specifically, two types of strong intramolecular hydrogen bonds are consistently observed:
An N—H···O bond between the amide proton (N-H) and the adjacent ortho-hydroxyl oxygen. This interaction forms a five-membered ring motif, designated as S(5). nih.govnih.gov
An O—H···O bond between the other ortho-hydroxyl proton (O-H) and the carbonyl oxygen of the ester group. This bond generates a stable six-membered ring, or an S(6) motif. nih.govnih.gov
These hydrogen bonding networks play a crucial role in stabilizing the molecule's planar conformation, restricting the rotation of substituents, and modulating the electron density and, consequently, the reactivity of the functional groups involved. mdpi.comresearchgate.net The presence of these intramolecular bonds can increase the lipophilicity and membrane permeability of drug molecules by masking polar functional groups. researchgate.net
Table 2: Intramolecular Hydrogen Bond Details in Amide Derivatives
| Derivative | Donor-H···Acceptor | Ring Motif |
|---|---|---|
| Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate nih.gov | N—H···O (hydroxyl) | S(5) |
| O—H···O (ester carbonyl) | S(6) | |
| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate nih.gov | N—H···O (hydroxyl) | S(5) |
Computational and Theoretical Studies on Methyl 5 Amino 2,4 Dihydroxy Benzoate
Molecular Electronic Structure and Reactivity Descriptors
Understanding the electronic structure of Methyl 5-amino-2,4-dihydroxy-benzoate is key to predicting its chemical behavior. Reactivity descriptors derived from computational calculations, such as Frontier Molecular Orbitals and Natural Bond Orbitals, provide valuable insights into its reactivity and intramolecular interactions.
The Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino and hydroxyl groups, reflecting their electron-donating nature. The LUMO, on the other hand, is likely to have significant contributions from the carbonyl group of the methyl ester and the aromatic ring, which can act as electron acceptors.
Illustrative Frontier Molecular Orbital Data for a Substituted Aminophenol
| Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.64 |
Note: The data in this table is illustrative and based on typical values for similar aromatic compounds. Specific computational results for this compound may vary.
Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer and intramolecular interactions within a molecule. It provides a description of the bonding in terms of localized orbitals, which corresponds well with the intuitive Lewis structure concept. NBO analysis can quantify the stabilization energy associated with donor-acceptor interactions, such as hyperconjugation and hydrogen bonding.
In this compound, several intramolecular hydrogen bonds are possible, for example, between the hydroxyl group at position 2 and the carbonyl oxygen of the ester group, and between the hydroxyl group at position 4 and the amino group at position 5. NBO analysis can provide a quantitative measure of the strength of these hydrogen bonds by calculating the stabilization energy (E(2)) associated with the interaction between the lone pair of the hydrogen bond acceptor and the antibonding orbital of the hydrogen bond donor. This analysis is crucial for understanding the preferred conformation and the influence of these interactions on the molecule's properties. Studies on ortho-hydroxyaryl Schiff bases have effectively used NBO analysis to elucidate the details of their electronic structure and intramolecular hydrogen bonding.
Illustrative NBO Analysis of Intramolecular Hydrogen Bonding
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(O) of C=O | σ(O-H) of hydroxyl | 5.2 |
| LP(N) of Amino | σ(O-H) of hydroxyl | 2.8 |
Note: The data in this table is illustrative and based on typical values for similar intramolecular interactions. Specific computational results for this compound may vary.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, areas of negative potential, typically colored in shades of red and yellow, indicate regions prone to electrophilic attack. Conversely, regions with positive potential, shown in blue, are susceptible to nucleophilic attack.
For this compound, one would anticipate that the oxygen atoms of the hydroxyl and carboxyl groups, along with the nitrogen of the amino group, would exhibit negative electrostatic potential due to the presence of lone pairs of electrons. These sites would be the most likely to interact with electrophiles. The hydrogen atoms of the amino and hydroxyl groups, as well as the aromatic ring hydrogens, would likely display positive potential, making them potential sites for nucleophilic interaction. However, without a specific MEP study for this molecule, a precise quantitative map and detailed reactivity prediction are not available.
Fukui Function Analysis for Chemical Selectivity
Fukui functions are chemical reactivity descriptors derived from density functional theory (DFT) that help in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed.
A comprehensive Fukui function analysis for this compound has not been identified in the reviewed literature. Such an analysis would involve calculating the condensed Fukui functions for each atom in the molecule to determine its propensity for different types of reactions. For instance, a high value of the Fukui function for nucleophilic attack (f+) on a particular atom would suggest it is a strong electrophilic site. A study on a related compound, 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate, utilized Fukui functions to identify reactive sites, demonstrating the utility of this method within this class of molecules. chemicalpapers.com A similar analysis for this compound would provide quantitative insights into its chemical selectivity.
Photophysical Properties and Excited-State Phenomena
The photophysical properties of a molecule describe its behavior upon interaction with light, including absorption, fluorescence, and phosphorescence.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the electronic excited states of molecules. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions (e.g., π→π* or n→π*).
A specific TD-DFT study detailing the electronic excitation dynamics of this compound is not available. A theoretical investigation would likely reveal electronic transitions involving the π-system of the benzene (B151609) ring, influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing methyl ester group. This analysis would be crucial for understanding its UV-visible absorption spectrum and the initial steps of any photochemical processes.
Prediction of Emission Characteristics (e.g., Blue Light Emission)
Computational methods, particularly TD-DFT, can be employed to predict the emission characteristics of a molecule by calculating the energy of the first excited state (S1) after geometric relaxation. The difference between the S1 energy and the ground state (S0) energy determines the wavelength of the emitted light.
There are no specific computational studies predicting the emission characteristics of this compound. The presence of multiple hydrogen bond donor and acceptor groups suggests the possibility of complex excited-state dynamics that could influence its fluorescence properties. Whether this compound would be a candidate for blue light emission would depend on the calculated S1-S0 energy gap.
Intramolecular Proton Transfer (ESIPT) Mechanism Studies
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton moves from one atom to another within the same molecule in an excited electronic state. rsc.org Molecules with both proton-donating (e.g., -OH) and proton-accepting (e.g., C=O) groups in close proximity, like this compound, are potential candidates for ESIPT. This process often leads to a large Stokes shift, meaning a significant difference between the absorption and emission wavelengths.
Theoretical studies are essential to confirm the feasibility of ESIPT by mapping the potential energy surfaces of the ground and excited states. nih.gov Such studies would clarify whether the proton transfer is energetically favorable in the excited state for this compound. Currently, there is no published research investigating the ESIPT mechanism in this specific compound.
Nonlinear Optical (NLO) Properties Prediction and Characterization
Nonlinear optical (NLO) materials have applications in technologies like optical communications and signal processing. isroset.org Organic molecules with significant charge asymmetry, often containing electron donor and acceptor groups connected by a π-conjugated system, can exhibit large NLO responses. The presence of amino (-NH2) and hydroxyl (-OH) groups (donors) and a methyl ester (-COOCH3) group (acceptor) on the benzene ring of this compound suggests it could possess NLO properties.
Computational chemistry allows for the prediction of NLO properties by calculating the molecular hyperpolarizability (β). Density functional theory is a common method for these calculations. researchgate.net However, there are no specific computational studies in the available literature that predict or characterize the NLO properties of this compound.
Calculation of First-Order Hyperpolarizability
The first-order hyperpolarizability (β) is a key indicator of a molecule's potential for nonlinear optical applications. Theoretical calculations, such as those employing density functional theory (DFT), are commonly used to determine this property. For molecules similar to this compound, these calculations are typically performed with specific basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy.
The calculation involves determining the molecule's response to an external electric field. The total static first hyperpolarizability can be calculated using the following equation:
βtot = (βx2 + βy2 + βz2)1/2
Relationship between Molecular Structure and NLO Response
The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure. Key to a significant NLO response is the presence of an electron donor-acceptor system connected by a π-conjugated bridge. In this compound, the amino (-NH2) and hydroxyl (-OH) groups act as electron donors, while the methyl benzoate (B1203000) group (-COOCH3) can act as an electron acceptor.
The arrangement of these functional groups on the benzene ring facilitates intramolecular charge transfer (ICT) upon excitation. This charge transfer is a primary contributor to the high hyperpolarizability values observed in similar organic molecules. The planarity of the molecule also plays a crucial role; a more planar structure allows for more efficient delocalization of π-electrons, which enhances the NLO response. Computational analyses of derivatives of this compound have confirmed the planarity of the methyl 5-amino-2,4-dihydroxybenzoate moiety. nih.govnih.gov
Natural Bond Orbital (NBO) analysis is a computational tool used to study charge delocalization and hyperconjugative interactions. Such analyses on related compounds have revealed that the stability and ICT are a result of electron delocalization from the lone pairs of the donor groups to the antibonding orbitals of the acceptor groups through the π-system of the benzene ring.
Solvent Effects on Molecular and Spectroscopic Properties
The surrounding solvent medium can significantly influence the molecular and spectroscopic properties of a compound like this compound. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a direct manifestation of these effects. The electronic absorption and emission spectra of the compound are expected to exhibit shifts in different solvents.
Generally, in polar solvents, molecules with intramolecular charge transfer characteristics exhibit a bathochromic (red) shift in their fluorescence spectra with increasing solvent polarity. mdpi.com This is due to the stabilization of the more polar excited state by the polar solvent molecules.
Computational models, such as the Solvation Model on Density (SMD), can be employed to study these solvent effects theoretically. researchgate.net These models simulate the solvent environment and allow for the calculation of properties such as solvation free energy, dipole moment, and hyperpolarizability in different solvents. For similar molecules, it has been observed that the dipole moment, polarizability, and first-order hyperpolarizability tend to increase as the polarity of the solvent increases. researchgate.net This is attributed to the enhanced charge separation in the molecule in a polar environment.
The following table summarizes the expected trend of various properties of this compound with increasing solvent polarity, based on general observations for similar compounds.
| Property | Expected Trend with Increasing Solvent Polarity |
| Solvation Free Energy | Increase |
| Dipole Moment | Increase |
| Polarizability | Increase |
| First-Order Hyperpolarizability | Increase |
| Absorption Maximum (λmax) | Bathochromic (Red) Shift |
| Emission Maximum (λem) | Bathochromic (Red) Shift |
Derivatization and Advanced Functionalization Strategies for Methyl 5 Amino 2,4 Dihydroxy Benzoate Scaffold
Amine Functionalization
The primary amino group at the C5 position is a key site for derivatization. Its nucleophilicity allows for a variety of transformations, including acylation, sulfonylation, alkylation, and condensation reactions to form imine structures.
Acylation and Sulfonylation of the Amino Group
The amino group of Methyl 5-amino-2,4-dihydroxy-benzoate can be readily converted into amide or sulfonamide linkages through reactions with acylating or sulfonylating agents, respectively. These reactions are typically high-yielding and selective for the amino group over the less nucleophilic phenolic hydroxyls under appropriate conditions.
Acylation is commonly achieved by treating the parent compound with an acyl chloride or anhydride (B1165640). For example, the reaction with 4-nitrobenzoyl chloride in dimethylformamide (DMF) at 333 K yields Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate. google.com Similarly, reaction with isobutyric anhydride under the same conditions produces Methyl 2,4-dihydroxy-5-(isobutyramido)benzoate. These reactions proceed smoothly, converting the primary amine into a stable secondary amide.
Sulfonylation follows a similar principle, employing sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine or sodium acetate (B1210297) to form a sulfonamide. nih.gov This functionalization introduces a sulfonyl group, which can significantly alter the electronic and steric properties of the molecule.
| Acylating Agent | Solvent/Conditions | Product |
|---|---|---|
| 4-Nitrobenzoyl chloride | DMF, 333 K, 3 h | Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate google.com |
| Isobutyric anhydride | DMF, 333 K, 3 h | Methyl 2,4-dihydroxy-5-(isobutyramido)benzoate |
Alkylation of the Amino Group
Selective alkylation of the amino group in the presence of two phenolic hydroxyls can be effectively achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This two-step, one-pot process involves the initial condensation of the primary amine with an aldehyde or ketone to form an intermediate Schiff base (imine), which is then reduced to the corresponding secondary or tertiary amine without being isolated. wikipedia.orgumich.edu
The reaction is typically performed under mildly acidic conditions (pH 4-5), which facilitates imine formation. masterorganicchemistry.com A key advantage of this method is the use of selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the protonated imine (iminium ion) intermediate over the carbonyl starting material. masterorganicchemistry.comcommonorganicchemistry.comharvard.edu This prevents side reactions and avoids the issue of over-alkylation that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com This strategy allows for the introduction of a wide variety of alkyl and arylmethyl groups onto the nitrogen atom.
| Carbonyl Compound | Reducing Agent | Expected Product |
|---|---|---|
| Benzaldehyde | NaBH₃CN or NaBH(OAc)₃ | Methyl 5-(benzylamino)-2,4-dihydroxybenzoate |
| Acetone | NaBH₃CN or NaBH(OAc)₃ | Methyl 5-(isopropylamino)-2,4-dihydroxybenzoate |
| Cyclohexanone | NaBH₃CN or NaBH(OAc)₃ | Methyl 5-(cyclohexylamino)-2,4-dihydroxybenzoate |
Formation of Schiff Bases and Related Imine Structures
The formation of a Schiff base, or imine, is the initial step in reductive amination and can also be used to generate stable functional derivatives. The reaction involves the condensation of the primary amino group of this compound with a carbonyl compound (an aldehyde or ketone). rjptonline.org The process is typically catalyzed by a small amount of acid or base and involves the elimination of a water molecule. researchgate.netijmcmed.org
For example, reacting the parent compound with an aromatic aldehyde like benzaldehyde in a solvent such as methanol (B129727) or ethanol leads to the formation of the corresponding N-benzylidene derivative. umich.edu These imine structures are characterized by the C=N double bond and can be isolated as stable products, particularly when conjugated with aromatic systems. The formation is reversible, and the imine can be hydrolyzed back to the amine and aldehyde under aqueous acidic conditions.
Hydroxyl Group Derivatization
The two phenolic hydroxyl groups at the C2 and C4 positions offer further opportunities for derivatization. However, their similar reactivity necessitates strategies for regioselective functionalization.
Etherification Approaches
The conversion of the phenolic hydroxyl groups into ethers (O-alkylation) is a common functionalization strategy. In the this compound scaffold, the two hydroxyl groups exhibit different reactivity. The C4-OH is generally more susceptible to alkylation than the C2-OH. This regioselectivity is attributed to the C2-OH group's participation in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent methyl ester group. This hydrogen bonding reduces the nucleophilicity of the C2-OH, making the C4-OH the preferred site for alkylation under kinetic control.
Direct alkylation of aminophenols with alkyl halides in the presence of a base can lead to a mixture of O- and N-alkylated products. umich.edu To achieve selective O-alkylation, a protection-functionalization-deprotection strategy can be employed. The more nucleophilic amino group can first be protected, for instance, by converting it into a Schiff base with benzaldehyde. Subsequent O-alkylation with an alkyl halide and a base (e.g., K₂CO₃) will preferentially occur at the C4-OH position. Finally, acidic hydrolysis removes the Schiff base protecting group, yielding the selective 4-O-alkylated product. umich.eduresearchgate.net
Esterification and Prodrug-like Transformations
Esterification of the phenolic hydroxyl groups can be employed to create prodrug-like derivatives. Phenolic esters are often designed to be chemically stable at physiological pH but susceptible to hydrolysis by esterase enzymes in the body to release the active parent phenol (B47542). google.com
Direct esterification of the hydroxyl groups in this compound is complicated by the presence of the reactive amino group. Therefore, a common approach involves first protecting the amino group, for example, through acylation to form a stable amide. The hydroxyl groups can then be acylated using an appropriate acyl chloride or anhydride. Subsequent selective deprotection of the amine, if desired, would yield the O-acylated product.
The chemical stability and release mechanism of such phenolic esters are critical. The rate of hydrolysis is influenced by both steric and electronic factors of the acyl group. nih.gov Generally, phenolic esters are more labile than the methyl ester at the C1 position and are readily cleaved by plasma esterases. nih.govnih.gov The hydrolysis of the ester bond regenerates the free hydroxyl group, releasing the parent molecule. This bioconversion is a common mechanism for the activation of phenolic prodrugs. mdpi.com
| Compound Name |
|---|
| This compound |
| Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate |
| Methyl 2,4-dihydroxy-5-(isobutyramido)benzoate |
| Methyl 5-(benzylamino)-2,4-dihydroxybenzoate |
| Methyl 5-(isopropylamino)-2,4-dihydroxybenzoate |
| Methyl 5-(cyclohexylamino)-2,4-dihydroxybenzoate |
| Benzaldehyde |
| Acetone |
| Cyclohexanone |
| 4-Nitrobenzoyl chloride |
| Isobutyric anhydride |
| Tosyl chloride |
| Mesyl chloride |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
Regioselective Modification of the Aromatic Ring System
The functionalization of the aromatic core of this compound is dictated by the directing effects of its amino, hydroxyl, and methyl carboxylate groups. Modern synthetic methods offer powerful tools to control the regioselectivity of these modifications, enabling the introduction of new substituents at specific positions.
Directed ortho metalation (DoM) is a potent technique for the regioselective deprotonation and subsequent functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating the removal of a proton from the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of this compound, the hydroxyl and amino groups are powerful DMGs.
The hydroxyl groups, upon deprotonation to form lithiated phenoxides, and the amino group (or a protected derivative like a carbamate) can direct metalation. The regiochemical outcome would depend on the relative directing power of these groups and the reaction conditions. The -OH group is a particularly strong DMG. The coordination of a strong base like n-butyllithium or s-butyllithium to the oxygen atoms would increase the kinetic acidity of the protons at the C3 position.
Table 1: Analysis of Directing Metalation Groups (DMGs) on the Benzoate (B1203000) Scaffold
| Directing Group (on Scaffold) | Potential Ortho Position for Metalation | Relative Directing Strength | Comments |
| 2-OH | C3 | Strong | Deprotonation to the phenoxide is required, which then acts as a potent director. |
| 4-OH | C3 | Strong | Directs to the same C3 position, reinforcing the effect of the 2-OH group. |
| 5-NH₂ | C6 | Moderate to Strong | The amino group can also direct metalation, but its effect might be competitive with the hydroxyl groups. Protection (e.g., as a pivalamide or carbamate) can enhance its directing ability. |
The general principle involves the treatment of the protected or unprotected benzoate with a strong lithium base, followed by quenching the resulting aryllithium intermediate with a suitable electrophile. wikipedia.org The choice of base and reaction temperature is critical to control the selectivity. organic-chemistry.orgunblog.fr For instance, treating the substrate with s-BuLi in the presence of TMEDA at low temperatures (-78°C) is a common condition for achieving selective ortho-lithiation. organic-chemistry.org
Potential DoM Reaction:
Deprotonation: The substrate is treated with ≥3 equivalents of a strong base (e.g., s-BuLi/TMEDA) to deprotonate both hydroxyl groups and the amino group, followed by regioselective deprotonation of the aromatic ring at C3.
Electrophilic Quench: The resulting polyanionic species is reacted with an electrophile (E+), such as an alkyl halide, carbon dioxide, or a silyl chloride, to introduce a new substituent at the C3 position.
Transition-metal catalyzed C-H functionalization has emerged as a highly efficient and atom-economical tool for modifying aromatic rings. ibs.re.kr These reactions often utilize directing groups to achieve high regioselectivity. rsc.org For the this compound scaffold, the hydroxyl and amino groups can serve as effective native directing groups for catalysts based on palladium (Pd), rhodium (Rh), or ruthenium (Ru). nih.govsemanticscholar.org
The phenolic hydroxyl groups are particularly effective in directing ortho-C-H functionalization. rsc.org For example, palladium-catalyzed C-H olefination or arylation can be directed by a free hydroxyl group. The reaction typically proceeds through a cyclometalated intermediate where the metal center is coordinated to the hydroxyl oxygen, leading to the activation of the C-H bond at the C3 position.
Table 2: Potential C-H Functionalization Reactions
| Reaction Type | Catalyst System (Example) | Directing Group | Position Functionalized | Potential Coupling Partner |
| Olefination | Pd(OAc)₂ / Ligand | -OH | C3 | Alkenes (e.g., acrylates) |
| Arylation | Pd(OAc)₂ / Ligand | -OH, -NH₂ | C3, C6 | Aryl halides, boronic acids |
| Alkylation | Rh(III) or Ru(II) complexes | -NH₂ (as amide) | C6 | Alkenes, Alkynes |
| Amination | Pd, Cu, or Fe catalysts | -OH | C3 | Aminating agents |
These methods offer a complementary approach to DoM, often proceeding under milder conditions and with a broader tolerance for various functional groups. ibs.re.kr The catalytic transformation of C-H bonds into C-N bonds, for instance, provides a direct route to construct further N-functionalized molecules from the benzoate core. nih.gov
Synthesis of Complex Polycyclic Systems Incorporating the Benzoate Scaffold
The functional groups of this compound serve as valuable handles for the construction of more complex, multi-ring systems. Annulation strategies can be employed to build new rings onto the existing benzoate core, leading to novel polycyclic and heterocyclic architectures.
The ortho-relationship between the amino and hydroxyl groups on the scaffold is particularly conducive to the synthesis of fused heterocycles. For example, the 5-amino-4-hydroxy arrangement is a key structural motif for building fused oxazole or thiazole ring systems.
One common strategy involves the condensation of an ortho-aminophenol with various reagents. organic-chemistry.org For instance:
Benzoxazole Synthesis: The substrate can be reacted with aldehydes or carboxylic acids (or their derivatives) under dehydrating conditions. The initial condensation forms a Schiff base or an amide, which then undergoes intramolecular cyclization to yield a fused benzoxazole ring system.
Benzothiazole Synthesis: While the native scaffold lacks a sulfur atom, it can be chemically modified to introduce one. For example, conversion of the 4-hydroxyl group to a thiol (via a Newman-Kwart rearrangement or other methods) would generate an ortho-aminothiophenol derivative. This intermediate is a classic precursor for benzothiazoles upon reaction with aldehydes or other electrophiles. organic-chemistry.org
These reactions often benefit from one-pot procedures, providing efficient access to complex heterocyclic structures that are prevalent in pharmaceuticals and materials science. researchgate.net
Ring-closing metathesis (RCM) is a powerful reaction for forming cyclic structures, including those fused to an existing aromatic ring. wikipedia.org The strategy requires the installation of two terminal alkene functionalities onto the this compound scaffold. These "tethers" can then be cyclized using a ruthenium-based catalyst, such as a Grubbs catalyst. wikipedia.orgrsc.org
Synthetic Strategy:
Installation of Alkene Tethers: Alkene chains can be introduced via N-alkylation or O-alkylation. For example, reacting the amino group with allyl bromide would install one tether. A second tether could be attached at the 2- or 4-hydroxyl position via an O-allylation reaction.
RCM Reaction: The resulting di-alkenyl substrate is then treated with an RCM catalyst. The intramolecular metathesis reaction forms a new ring fused between the nitrogen at C5 and the oxygen at C4 (or C2), releasing ethylene as a byproduct. wikipedia.org
The size of the newly formed ring (e.g., 6-, 7-, or 8-membered) can be precisely controlled by adjusting the length of the alkene-containing tethers. wikipedia.org This methodology has proven effective for synthesizing a wide array of polycyclic aromatic and heterocyclic systems. nih.gov
Table 3: Common RCM Catalysts and Applications
| Catalyst | Description | Typical Ring Sizes Formed | Tolerance |
| Grubbs' 1st Generation | Ruthenium-based catalyst | 5-8 membered rings | Good, but sensitive to some functional groups. |
| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand | Wide range, including macrocycles | Higher activity and better functional group tolerance. |
| Hoveyda-Grubbs Catalysts | Chelating isopropoxystyrene ligand | Similar to Grubbs' catalysts | Enhanced stability and catalyst recyclability. |
By leveraging RCM, the planar benzoate scaffold can be elaborated into three-dimensional, conformationally constrained polycyclic structures, significantly expanding its potential applications in medicinal chemistry and materials science.
Potential Applications in Non Biological Chemical Fields
Role as an Intermediate in Fine Chemical Synthesis
The strategic placement of reactive functional groups on the aromatic ring of Methyl 5-amino-2,4-dihydroxybenzoate positions it as a key intermediate in the synthesis of more complex molecules. The amino group can be readily diazotized, and the hydroxyl groups influence the reactivity and solubility of the molecule, making it a versatile component in multi-step organic syntheses.
Methyl 5-amino-2,4-dihydroxybenzoate serves as a foundational molecule for the construction of more elaborate organic structures. The presence of multiple reactive sites allows for a variety of chemical transformations, leading to the creation of novel building blocks for pharmaceuticals, agrochemicals, and other specialized chemicals. For instance, the amino group can be acylated to introduce new functionalities. An example of this is the reaction of Methyl 5-amino-2,4-dihydroxybenzoate with 4-nitrobenzoyl chloride in dimethylformamide (DMF) to produce Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate nih.gov. This derivative can then be further modified for various applications, highlighting the role of the parent compound as a versatile starting material.
| Starting Material | Reagent | Product |
| Methyl 5-amino-2,4-dihydroxybenzoate | 4-nitrobenzoyl chloride | Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate |
The aromatic amine functionality in Methyl 5-amino-2,4-dihydroxybenzoate makes it a suitable candidate for the synthesis of azo dyes. The general principle of azo dye synthesis involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine. The resulting azo compounds possess extended conjugated systems, which are responsible for their color. The hydroxyl groups on the benzene (B151609) ring of Methyl 5-amino-2,4-dihydroxybenzoate can act as auxochromes, which can modify and enhance the color of the resulting dye. While specific examples of dyes synthesized directly from this compound are not extensively documented, its structural motifs are analogous to those used in the synthesis of a wide range of colorants.
Application in Materials Science
The functional groups present in Methyl 5-amino-2,4-dihydroxybenzoate also suggest its potential utility in the field of materials science, where it can be incorporated into polymers and other advanced materials to impart specific properties.
The presence of both an amino group and a carboxylic acid derivative (methyl ester) makes Methyl 5-amino-2,4-dihydroxybenzoate a potential monomer for the synthesis of polyamides. Polyamides are formed through the condensation reaction between a diamine and a dicarboxylic acid (or its derivative). While this compound is a monoamine, it could be chemically modified to a diamine or a dicarboxylic acid to be used in polymerization reactions. The hydroxyl groups could also be leveraged to create polymers with enhanced properties, such as improved thermal stability or solubility.
Similarly, for polyimide synthesis, aromatic diamines are key monomers that react with dianhydrides. Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties. By functionalizing Methyl 5-amino-2,4-dihydroxybenzoate to introduce a second amino group, it could serve as a monomer for producing polyimides with tailored characteristics, potentially influencing properties like solubility and processability due to the presence of the hydroxyl groups.
The carboxylate group (after hydrolysis of the methyl ester) and the hydroxyl groups of Methyl 5-amino-2,4-dihydroxybenzoate are excellent coordinating sites for metal ions, making the molecule a potential ligand precursor for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials with a crystalline structure composed of metal ions or clusters coordinated to organic ligands. The structure of the organic linker is crucial in determining the topology and properties of the resulting MOF. The multi-dentate nature of the deprotonated form of Methyl 5-amino-2,4-dihydroxybenzoate could lead to the formation of robust and porous frameworks with potential applications in gas storage, separation, and catalysis. The amino group can also be a site for post-synthetic modification of the MOF, allowing for the introduction of further functionalities.
The extended π-system of the benzene ring, coupled with the electron-donating amino and hydroxyl groups and the electron-withdrawing carboxyl group, suggests that Methyl 5-amino-2,4-dihydroxybenzoate and its derivatives could possess interesting photophysical properties. These characteristics are desirable for applications in advanced optical materials.
As a component in dye-sensitized solar cells (DSSCs), a photosensitizer dye is responsible for absorbing light and injecting electrons into a semiconductor material. The structural features of Methyl 5-amino-2,4-dihydroxybenzoate, particularly the presence of donor and acceptor groups, are reminiscent of the D-π-A (donor-π bridge-acceptor) architecture often employed in organic dyes for DSSCs. With appropriate molecular engineering, this compound could be developed into an efficient photosensitizer.
Furthermore, molecules with significant charge asymmetry and extended conjugation are often candidates for nonlinear optical (NLO) materials. These materials can interact with intense laser light to produce a variety of optical effects, such as frequency doubling. The intramolecular charge transfer characteristics suggested by the functional groups on Methyl 5-amino-2,4-dihydroxybenzoate indicate a potential for NLO activity, making it a person of interest for the design of new organic NLO materials.
Catalytic Applications
Development of Organocatalysts Incorporating the Scaffold
The aminophenol framework is a cornerstone in the design of various organocatalysts, particularly for asymmetric synthesis. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative to traditional catalysis. The functional groups within Methyl 5-amino-2,4-dihydroxybenzoate offer several avenues for the development of novel organocatalysts.
The synthesis of chiral catalysts often begins with the modification of a core structure like an aniline or aminophenol. For instance, chiral iodoaniline derivatives have been successfully synthesized and employed as catalysts in the α-functionalization of ketones. This process typically involves the protection of the amino group, followed by the introduction of a chiral auxiliary. acs.org Similarly, the amino group of Methyl 5-amino-2,4-dihydroxybenzoate could be functionalized with chiral entities to create a new class of catalysts. The presence of the hydroxyl and ester groups can influence the steric and electronic environment of the catalytic pocket, potentially leading to high levels of stereocontrol in asymmetric reactions.
Moreover, aminophenol-based ligands have demonstrated considerable and growing importance in catalysis research, with applications in homogeneous catalysis and small molecule activation. The development of organocatalysts derived from proline has led to significant improvements in asymmetric Mannich, nitro-Michael, and aldol reactions, outperforming proline itself. nih.gov This highlights the potential for developing derivatives of Methyl 5-amino-2,4-dihydroxybenzoate that could act as powerful organocatalysts.
The following table summarizes the performance of some aminophenol and aniline-derived organocatalysts in various asymmetric reactions, illustrating the potential for catalysts derived from the Methyl 5-amino-2,4-dihydroxybenzoate scaffold.
| Catalyst Type | Reaction | Substrate | Enantiomeric Excess (ee) | Reference |
| Chiral Iodoaniline-Lactate | α-Oxytosylation | β-Ketoesters | High | acs.org |
| Proline Derivatives | Mannich Reaction | Aldehydes and Amines | Superior to Proline | nih.gov |
| Chiral Substituted Anilines | Aldol Addition | Aldehydes and Ketones | Moderate to High | researchgate.net |
| Cinchona Alkaloids | Warfarin Synthesis | 4-hydroxycoumarin and benzalacetone | 96% | mdpi.com |
Role in Supported Catalysis (e.g., metal complexation)
The ability of Methyl 5-amino-2,4-dihydroxybenzoate to chelate with metal ions makes it a promising candidate for the development of supported catalysts. The amino and hydroxyl groups can act as potent ligands, coordinating with a variety of transition metals to form stable complexes with potential catalytic activity.
Transition metal complexes based on o-aminophenol ligands are a subject of intensive study due to their role in both biological enzymatic reactions and synthetic chemistry. These complexes have found applications in a range of catalytic processes, including oxidation reactions and carbon-carbon bond-forming reactions. The electronic properties of the aminophenol ligand can be tuned by the substituents on the aromatic ring, which in turn influences the catalytic activity of the metal center.
Furthermore, aminobenzoic acid derivatives, such as p-aminosalicylic acid, readily form complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.org These complexes have been investigated for their antioxidant properties, but their structural features also suggest potential catalytic applications. The carboxylate group, in conjunction with the amino and hydroxyl functionalities, can act as a multidentate ligand, leading to the formation of stable and catalytically active metal complexes.
A particularly promising area for the application of Methyl 5-amino-2,4-dihydroxybenzoate is in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov The high surface area, tunable porosity, and presence of coordinatively unsaturated metal sites make MOFs highly effective catalysts for a wide range of organic transformations. mdpi.com The dicarboxylate and amino-functionalized linkers are commonly used in MOF synthesis. The structure of Methyl 5-amino-2,4-dihydroxybenzoate, after hydrolysis of the methyl ester to the corresponding carboxylic acid, is analogous to ligands used in the construction of catalytically active MOFs.
The table below presents examples of catalytic applications of metal complexes and MOFs derived from ligands structurally related to Methyl 5-amino-2,4-dihydroxybenzoate.
| Catalyst System | Metal Ion | Reaction | Application | Reference |
| o-Aminophenol Complexes | Various Transition Metals | Homogeneous Catalysis, Small Molecule Activation | Synthetic Chemistry | researchgate.net |
| p-Aminosalicylic Acid Complexes | Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) | Redox Reactions (inferred from antioxidant activity) | Potential Catalysis | orientjchem.org |
| Co-based MOFs | Co(II) | Aerobic Oxidation of Hydrocarbons and Alcohols | Industrial Chemistry | mdpi.com |
| Zr-based MOFs | Zr(IV) | Enzyme Immobilization and Enhanced Biocatalysis | Biocatalysis | nih.gov |
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Pathways
Current synthetic routes to Methyl 5-amino-2,4-dihydroxy-benzoate and its derivatives often rely on conventional methods that may involve harsh reaction conditions or environmentally persistent reagents. nih.govnih.gov The future of its synthesis lies in the development of green and sustainable methodologies. A significant area of future research will be the application of biocatalysis and enzymatic strategies. For instance, the use of enzymes like lipase B from Candida antarctica could be explored for direct amidation processes under milder, more environmentally friendly conditions. nih.gov
Furthermore, biosynthesis pathways, such as the shikimate pathway which is a source for aminobenzoic acids, could be genetically engineered in microorganisms to produce the target compound or its precursors from simple carbon sources like glucose. mdpi.com This approach aligns with the principles of green chemistry by reducing reliance on petroleum-based starting materials and minimizing hazardous waste. mdpi.com Research into novel catalytic systems, including permanently polarized hydroxyapatite for C-N bond formation, could also pave the way for more sustainable and efficient syntheses from basic feedstocks like ammonia and carbon dioxide derivatives. nih.gov
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Research Focus Areas |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. nih.gov | Screening for novel enzymes, enzyme immobilization, reaction optimization. |
| Metabolic Engineering | Use of renewable feedstocks, potential for large-scale production. mdpi.com | Pathway elucidation and optimization, host organism selection, fermentation technology. |
| Novel Catalysis | High efficiency, potential for CO2 revalorization. nih.gov | Catalyst design and synthesis, mechanistic studies, process intensification. |
In-depth Investigations into Complex Reaction Mechanisms using Advanced Analytical Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity patterns. While initial studies have characterized the crystal structure and hydrogen bonding of its derivatives, a deeper mechanistic insight is required. nih.govnih.gov Future research should employ advanced analytical techniques to probe reaction intermediates and transition states.
Techniques such as in-situ spectroelectrochemistry and scanning electrochemical microscopy can provide vital information on redox-active intermediates that may form during reactions. rsc.org The application of these electroanalytical tools can help elucidate complex electron transfer processes. rsc.org Additionally, advanced NMR techniques, such as those used in deuterium scrambling experiments, can be employed to investigate the reversibility of reaction steps, as has been demonstrated for other complex organic reactions. acs.org The use of these sophisticated methods will enable a more precise control over reaction outcomes and the rational design of new synthetic methodologies. strath.ac.uk
Predictive Modeling and Machine Learning in Compound Design and Application
The convergence of computational chemistry and machine learning offers powerful tools for accelerating the discovery and optimization of new compounds derived from this compound. Future research will increasingly leverage these in silico approaches to predict the properties and activities of novel derivatives, thereby guiding synthetic efforts towards molecules with desired functionalities.
Predictive models can be developed to forecast various parameters, from physicochemical properties to biological activities. For instance, in silico ADME (absorption, distribution, metabolism, and excretion) studies, which have been applied to related heterocyclic compounds, can be used to estimate the drug-likeness of new derivatives at an early stage of development. researchgate.net Machine learning algorithms can be trained on existing datasets of related compounds to identify structure-activity relationships and propose new molecular designs with enhanced performance for specific applications, such as antimicrobial agents. nih.gov
Table 2: Potential Applications of Computational Approaches
| Computational Tool | Application Area | Expected Outcome |
| Quantum Mechanics (DFT) | Reaction mechanism studies. researchgate.net | Elucidation of transition states and reaction pathways. |
| Molecular Docking | Drug discovery. researchgate.net | Prediction of binding affinities to biological targets. |
| Machine Learning | Structure-activity relationship (SAR) studies. | Identification of key structural features for desired properties. |
Development of High-Performance Materials Utilizing the this compound Core
The multifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and high-performance materials. The presence of amino and hydroxyl groups allows for a variety of polymerization reactions, including the formation of polyamides, polyesters, and polyurethanes. The aromatic core is expected to impart thermal stability and rigidity to the resulting polymer chains.
Future research in this area should focus on the synthesis and characterization of new polymers derived from this compound. The investigation of their thermal, mechanical, and optical properties will be crucial for identifying potential applications. For example, polymers incorporating this moiety could exhibit interesting liquid crystalline properties, similar to derivatives of Methyl 2,4-dihydroxybenzoate. medchemexpress.com There is also potential for the development of functional materials with applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors, by tuning the electronic properties of the polymer through copolymerization or post-polymerization modification.
Cross-Disciplinary Research with Engineering and Material Science for Novel Technologies
The translation of the fundamental chemical properties of this compound into practical applications will require strong collaboration between chemists, material scientists, and engineers. This cross-disciplinary approach is essential for the development of novel technologies based on this versatile molecule.
In the field of materials science, research could focus on incorporating this compound into composite materials to enhance their properties. For instance, its ability to form strong hydrogen bonds could be exploited to improve the interfacial adhesion between fillers and a polymer matrix. nih.gov In the realm of engineering, derivatives of this compound could be investigated for applications in coatings and adhesives, where their chemical functionality could provide enhanced adhesion and durability. Furthermore, collaboration with biomedical engineers could lead to the development of new biomaterials, such as biodegradable polymers for tissue engineering or drug delivery systems, leveraging the inherent biocompatibility of aminobenzoic acid derivatives.
Q & A
Basic Questions
Q. What are the optimal synthetic routes and reaction conditions for Methyl 5-amino-2,4-dihydroxy-benzoate?
- Methodological Answer : The compound is synthesized via acylation of methyl 5-amino-2,4-dihydroxybenzoate with isobutyric anhydride in dimethylformamide (DMF) at 333 K for 3 hours, followed by crystallization . Key parameters include:
- Molar ratio : 1:1 (substrate to anhydride).
- Solvent : DMF for solubility and reaction efficiency.
- Purification : Crystallization over 48 hours yields brown needles.
- Optimization : Adjusting reaction time, temperature, and solvent polarity can improve yield. Monitoring by thin-layer chromatography (TLC) is recommended.
Q. Which analytical techniques are critical for characterizing purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons, ester groups).
- HPLC : Assesses purity; use C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., anisotropic displacement parameters refined via SHELXL) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis.
- First Aid : Immediate rinsing with water for eye/skin exposure; seek medical attention if irritation persists .
Advanced Questions
Q. How can discrepancies between spectroscopic and crystallographic data be resolved?
- Methodological Answer :
- Cross-Validation : Compare NMR-derived bond lengths/angles with X-ray data. For example, the C–O bond in the ester group should align within ±0.02 Å between NMR and crystallography .
- Software Tools : Use SHELXL for crystallographic refinement and Mercury for visualization to identify potential structural distortions .
- Case Study : In , geometric positioning of H-atoms (riding model) resolved conflicts between experimental and calculated data.
Q. What strategies refine anisotropic displacement parameters in crystallography?
- Methodological Answer :
- Refinement in SHELXL : Apply restraints for thermal motion of non-H atoms. For H-atoms, use riding models with .
- ORTEP Visualization : Generate displacement ellipsoids at 50% probability to assess anisotropy; adjust weighting schemes in SHELXL for improved convergence .
Q. How do structural modifications influence bioactivity in pharmacological studies?
- Methodological Answer :
- Derivatization : Introduce functional groups (e.g., acyl chains) to enhance bioavailability. For example, isobutyryl modification in increased stability for biological assays.
- SAR Studies : Compare anti-inflammatory activity of derivatives using in vitro assays (e.g., COX-2 inhibition). Related compounds in show sodium salt derivatives improve solubility for inhalatory applications .
Q. What computational methods predict reactivity in derivatization reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for acylation reactions using Gaussian or ORCA.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- Case Study : highlights alkynyl derivatives for "click chemistry," guided by computational predictions of alkyne-azide cycloaddition efficiency.
Data Contradiction Analysis
Q. How should researchers address conflicting data on stability and decomposition?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC .
- Contradiction Example : reports no decomposition under dry storage, while notes sensitivity to moisture. Resolve by replicating conditions (e.g., sealed vs. open containers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
